

Isobavachalcone: A Technical Guide to its Structure, Chemical Properties, and Biological Activity

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Compound of Interest		
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Abstract

Isobavachalcone, a prenylated chalcone primarily isolated from Psoralea corylifolia, has emerged as a promising natural compound with a diverse range of biological activities. This technical guide provides an in-depth overview of its chemical structure, physicochemical properties, and multifaceted pharmacological effects. The document is intended to serve as a comprehensive resource for researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development, offering detailed data, experimental methodologies, and visual representations of its mechanisms of action.

Chemical Structure and Properties

Isobavachalcone, with the IUPAC name (E)-1-[2,4-dihydroxy-3-(3-methylbut-2-enyl)phenyl]-3-(4-hydroxyphenyl)prop-2-en-1-one, is a member of the chalcone family, which are precursors to flavonoids.[1] Its chemical structure is characterized by two aromatic rings joined by a three-carbon α,β -unsaturated carbonyl system, with specific hydroxyl and prenyl group substitutions that are crucial for its biological activity.

Table 1: Chemical and Physical Properties of Isobavachalcone



Property	Value	References
Molecular Formula	C20H20O4	[1]
Molecular Weight	324.37 g/mol	[1]
CAS Number	20784-50-3	[1]
Appearance	Yellow to light brown powder/Yellow crystalline powder	[2]
Melting Point	156.8-157.8 °C	[1]
Solubility	Soluble in DMSO, ethanol, methanol, chloroform, acetone. Sparingly soluble in water.	[2][3]
Storage Stability	Stable for at least two years when stored at -20°C.	[4]

Biological and Pharmacological Activities

Isobavachalcone exhibits a wide spectrum of pharmacological effects, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective activities. These activities are attributed to its ability to modulate various cellular signaling pathways.

Anticancer Activity

Isobavachalcone has demonstrated significant cytotoxic effects against a variety of cancer cell lines. Its primary mechanism of action involves the induction of apoptosis through the mitochondrial pathway and the inhibition of key cell survival signaling pathways, most notably the PI3K/Akt pathway.[4][5]

Table 2: In Vitro Anticancer Activity of Isobavachalcone (IC50 Values)



Cell Line	Cancer Type IC ₅₀ (μM)		Reference	
OVCAR-8	Ovarian Cancer 7.92		[2]	
PC3	Prostate Cancer	15.06	[2]	
A549	Lung Cancer	32.2	[2]	
MCF-7	Breast Cancer	28.29 (72h), 31.31 (48h), 38.46 (24h)	[2][6]	
HCT116	Colorectal Cancer	75.48 (24h)	[5]	
SW480	Colorectal Cancer	44.07 (24h)	[5]	
MDA-MB-231	Triple-Negative Breast 21.45 (24h), 15.15 Cancer (48h), 8.53 (72h)		[7]	
MDCK	Madin-Darby Canine Kidney	26.6	[1]	

Anti-inflammatory Activity

Isobavachalcone exerts its anti-inflammatory effects by modulating signaling pathways associated with inflammation, such as the Toll-like receptor (TLR) and NF-kB pathways. It has been shown to inhibit the production of pro-inflammatory mediators.[4][8] Specifically, it can modulate both MyD88-dependent and TRIF-dependent signaling of TLR4.[8]

Antimicrobial Activity

Isobavachalcone displays broad-spectrum antimicrobial activity against various pathogens, including bacteria and fungi. Its mechanism of action is often associated with the disruption of microbial membranes.[9]

Table 3: Antimicrobial Activity of Isobavachalcone (MIC Values)



Microorganism	Туре	MIC (μg/mL)	MIC (μM)	Reference
Staphylococcus aureus (MSSA)	Gram-positive bacteria	1.56	5.0	[3][9]
Staphylococcus aureus (MRSA)	Gram-positive bacteria	3.12	-	[9]
Mycobacterium tuberculosis	Mycobacteria	64	-	[9]
Mycobacterium avium	Mycobacteria	64	-	[9]
Mycobacterium kansasii	Mycobacteria	64	-	[9]
Escherichia coli	Gram-negative bacteria	>100	-	[3]
Pseudomonas aeruginosa	Gram-negative bacteria	-	24.0	[3]

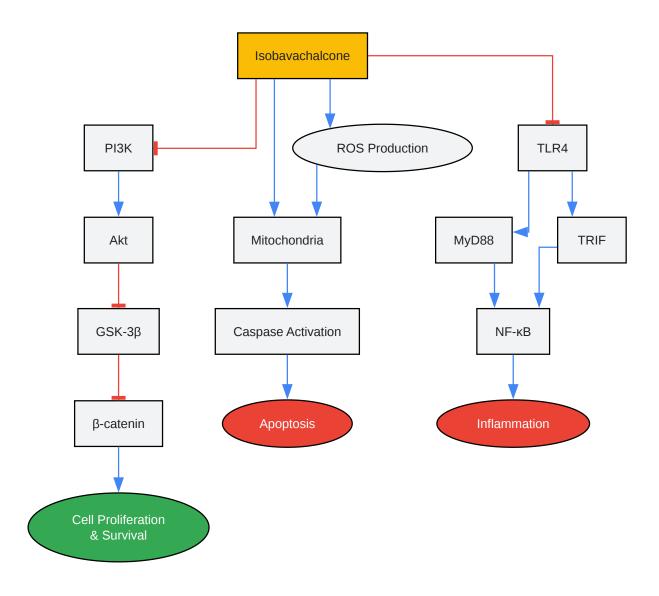
Pharmacokinetics and Toxicity

Pharmacokinetic studies have indicated that isobavachalcone has low oral bioavailability.[4] However, it can penetrate the blood-brain barrier, suggesting its potential for treating neurological disorders.[4] A notable concern is its potential for hepatotoxicity, which requires further investigation for clinical applications.[4]

Key Signaling Pathways Modulated by Isobavachalcone

The biological activities of isobavachalcone are underpinned by its interaction with several key cellular signaling pathways.





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Caption: Key signaling pathways modulated by Isobavachalcone.

Experimental Protocols Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of isobavachalcone on cancer cell lines.

• Cell Seeding: Plate cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells per well and incubate for 24 hours to allow for cell attachment.

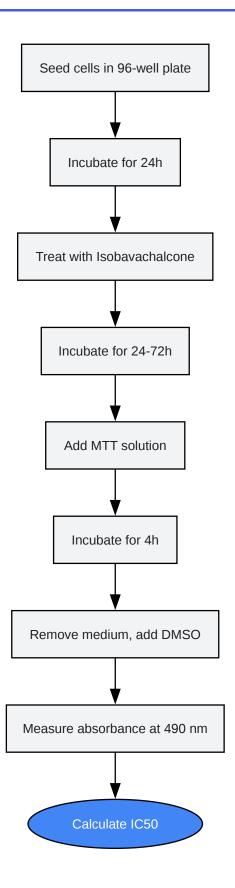






- Compound Treatment: Treat the cells with various concentrations of isobavachalcone (e.g., 0-100 μM) and a vehicle control (e.g., DMSO) for 24, 48, or 72 hours.
- MTT Addition: Add 20 μ L of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
- Formazan Solubilization: Remove the medium and add 150 μ L of DMSO to each well to dissolve the formazan crystals.
- Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
- Data Analysis: Calculate the cell viability as a percentage of the control and determine the IC₅₀ value.





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Caption: Workflow for determining cell viability using the MTT assay.



Apoptosis Assay (Annexin V-FITC/PI Double Staining)

This method is employed to quantify the induction of apoptosis by isobavachalcone.

- Cell Treatment: Treat cells with different concentrations of isobavachalcone for a specified time.
- Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
- Staining: Resuspend the cells in 1X binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark.
- Flow Cytometry: Analyze the stained cells using a flow cytometer.
- Data Analysis: Differentiate between viable, early apoptotic, late apoptotic, and necrotic cells based on the fluorescence signals.

Minimum Inhibitory Concentration (MIC) Determination

This protocol is used to determine the lowest concentration of isobavachalcone that inhibits the visible growth of a microorganism.

- Preparation: Prepare a serial dilution of isobavachalcone in a suitable broth medium in a 96well plate.
- Inoculation: Inoculate each well with a standardized suspension of the test microorganism.
- Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
- Observation: Determine the MIC as the lowest concentration of isobavachalcone at which no visible growth of the microorganism is observed.

Conclusion

Isobavachalcone is a natural product with significant therapeutic potential, demonstrated by its potent anticancer, anti-inflammatory, and antimicrobial activities. Its ability to modulate multiple critical signaling pathways, such as the Akt and NF-kB pathways, makes it an attractive



candidate for further drug development. Future research should focus on optimizing its pharmacokinetic properties, evaluating its in vivo efficacy in various disease models, and thoroughly assessing its safety profile to pave the way for its potential clinical application.

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